N-methyl-3-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}benzamide
Description
N-METHYL-3-{[3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}BENZAMIDE is a complex organic compound that features a pyrrole ring, a thiophene ring, and a benzamide group
Properties
Molecular Formula |
C19H19N3O2S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-methyl-3-[(3-pyrrol-1-yl-3-thiophen-3-ylpropanoyl)amino]benzamide |
InChI |
InChI=1S/C19H19N3O2S/c1-20-19(24)14-5-4-6-16(11-14)21-18(23)12-17(15-7-10-25-13-15)22-8-2-3-9-22/h2-11,13,17H,12H2,1H3,(H,20,24)(H,21,23) |
InChI Key |
DGYIQTLEZPMDJE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)CC(C2=CSC=C2)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-3-{[3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and thiophene intermediates, followed by their coupling with a benzamide derivative.
Pyrrole Synthesis: Pyrrole can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Thiophene Synthesis: Thiophene can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-3-{[3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The pyrrole and thiophene rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-METHYL-3-{[3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-METHYL-3-{[3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-METHYL-3-{[3-(1H-PYRROL-1-YL)-3-(2-THIENYL)PROPANOYL]AMINO}BENZAMIDE: Similar structure but with a different thiophene substitution.
N-METHYL-3-{[3-(1H-PYRROL-1-YL)-3-(4-THIENYL)PROPANOYL]AMINO}BENZAMIDE: Another isomer with a different thiophene substitution.
Uniqueness
N-METHYL-3-{[3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}BENZAMIDE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers .
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